Product packaging for SCM-02-138(Cat. No.:)

SCM-02-138

Cat. No.: B1193649
M. Wt: 569.48
InChI Key: QZOFLKQMJMFUCU-BJLQDIEVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Seminal Discoveries Pertaining to SCM-02-138 as a Molecular Modulator

The development of this compound originated from a structure-guided medicinal chemistry effort to create pharmacologically viable MALT1 inhibitors. researchgate.net It was identified as a lead compound from a novel class of irreversible, substrate-mimetic inhibitors based on the peptide Z-VRPR-fmk. researchgate.netresearcher.life A seminal discovery was the elucidation of its mechanism of action. Crystallography studies revealed that this compound covalently binds to the cysteine residue in the active site of the MALT1 protease, thereby irreversibly blocking its enzymatic function. researchgate.netresearcher.life

This discovery established this compound as a potent and specific molecular modulator. Its development marked a significant advancement, as the creation of specific and tractable MALT1 protease inhibitors had previously been challenging. researchgate.net The potential of the compound in a therapeutic context was highlighted by a 2017 collaboration between Weill Medical College of Cornell University and Janssen Pharmaceutica NV aimed at developing this compound for the treatment of diffuse large B-cell lymphoma. bioworld.com

Unaddressed Research Questions and Strategic Gaps in the Preclinical Characterization of this compound

Despite the promising preclinical data, several research questions and strategic gaps remain in the characterization of this compound. The primary focus of existing research has been on ABC-DLBCL, and its therapeutic potential in other MALT1-dependent malignancies or autoimmune diseases remains largely unexplored.

Key strategic gaps that require further investigation include:

Mechanisms of Resistance: The potential for cancer cells to develop resistance to this compound over time has not been fully characterized. Understanding these potential mechanisms is crucial for developing strategies to overcome resistance and improve long-term patient outcomes.

Biomarker Development: While CARD11 mutations are a known sensitivity marker, a broader set of predictive biomarkers is needed to identify patient populations most likely to benefit from this compound therapy.

Combination Therapy Optimization: Although initial studies show synergy with PI3K delta inhibitors, comprehensive research into other synergistic combination therapies is needed to maximize therapeutic efficacy and potentially reduce toxicity. researchgate.netresearchgate.netresearcher.life

Clinical Translation: As a preclinical candidate, the most significant gap is the lack of clinical trial data. The transition from animal models to human studies is essential to evaluate its safety, tolerability, and efficacy in patients.

Addressing these questions will be critical for the future clinical development of this compound and for realizing its full potential as a targeted cancer therapy.

Table 2: List of Mentioned Compounds

Compound Name Full Name / Description
This compound A small molecule, irreversible inhibitor of MALT1 protease.
Z-VRPR-fmk A peptide-based MALT1 inhibitor that served as a basis for this compound.
CAL-101 Also known as Idelalisib, a PI3K delta inhibitor.
Ibrutinib A small molecule drug that inhibits Bruton's tyrosine kinase (BTK).

Properties

Molecular Formula

C24H34BrFN6O4

Molecular Weight

569.48

IUPAC Name

(S)-1-((4-bromobenzoyl)-L-valyl)-N-((S)-1-fluoro-6-guanidino-2-oxohexan-3-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H34BrFN6O4/c1-14(2)20(31-21(34)15-7-9-16(25)10-8-15)23(36)32-12-4-6-18(32)22(35)30-17(19(33)13-26)5-3-11-29-24(27)28/h7-10,14,17-18,20H,3-6,11-13H2,1-2H3,(H,30,35)(H,31,34)(H4,27,28,29)/t17-,18-,20-/m0/s1

InChI Key

QZOFLKQMJMFUCU-BJLQDIEVSA-N

SMILES

O=C(CF)[C@H](CCCNC(N)=N)NC([C@@H]1CCCN1C([C@@H](NC(C2=CC=C(Br)C=C2)=O)C(C)C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCM-02-138;  SCM02138;  SCM 02 138; 

Origin of Product

United States

Synthetic Development and Advanced Chemical Derivatization of Scm 02 138

Optimized Synthetic Routes for SCM-02-138 and its Analogues

This compound was initially developed by Janssen Pharmaceutica NV, indicating a proprietary synthetic pathway. patsnap.com While the specific optimized synthetic routes for this compound are not detailed in publicly available information, the development of such a compound typically involves multi-step organic synthesis. The progression of a compound to a preclinical stage suggests that robust and scalable synthetic methodologies have been established to produce the compound and its potential analogues.

Detailed information regarding the stereoselective synthesis and chiral control strategies employed in the production of this compound is not explicitly available in the provided research findings. However, for a drug candidate targeting specific biological pathways, stereochemistry often plays a critical role in its potency, selectivity, and pharmacological profile. Therefore, it is highly probable that chiral control mechanisms, such as asymmetric synthesis, chiral resolution, or the use of chiral auxiliaries, would be integral to the optimized synthetic routes for this compound and its analogues, ensuring the production of the desired stereoisomer.

The specific exploration of novel catalytic systems for the synthesis of this compound is not detailed in the provided information. In the development of complex chemical entities like drug candidates, the exploration of efficient and selective catalytic systems is a common practice to improve reaction yields, reduce waste, and enable access to challenging chemical transformations. Such efforts would typically focus on developing greener, more economical, and highly efficient synthetic pathways.

Design and Construction of this compound Chemical Libraries for Structure-Activity Relationship (SAR) Studies

The development of this compound as a MALT1 inhibitor implies that extensive Structure-Activity Relationship (SAR) studies have been conducted to identify and optimize its inhibitory properties. patsnap.com While specific details for this compound are not provided, related studies on other SCM-series compounds (e.g., SCM-01, SCM-02, SCM-03, SCM-10, SCM-14, SCM-15), which are selective CYP3A4 inhibitors, demonstrate the application of SAR analysis in designing compounds with improved potency and selectivity. nih.gov This involves the systematic modification of the core chemical scaffold and its substituents to understand their impact on the compound's interaction with its biological target.

Rational design principles for modifying the potency and selectivity of compounds within the SCM series, as exemplified by the CYP3A4 inhibitors, involve understanding the molecular interactions between the compound and its target. For instance, selective inhibition in related SCM compounds has been attributed to preferential inhibitor binding, often stabilized by hydrophobic interactions with specific amino acid residues within the binding pocket. nih.gov Such principles would guide the modification of this compound to enhance its MALT1 inhibitory activity and reduce off-target effects. This could involve optimizing functional groups for hydrogen bonding, electrostatic interactions, or hydrophobic contacts, as well as considering steric hindrance.

Chemoinformatic and computational approaches are routinely employed in modern drug discovery and development to facilitate the design of analogues. These methods can include techniques such as structural similarity clustering and docking analysis, as seen in the design of other SCM-series compounds. nih.gov Computational modeling can predict binding affinities, identify key interactions, and guide the synthesis of novel analogues with desired properties, thereby accelerating the lead optimization process for compounds like this compound. This allows for the virtual screening of large chemical spaces and the prioritization of promising candidates for synthesis and experimental validation.

Advanced Analytical Methodologies for Characterization and Quantification of this compound in Complex Biological Matrices

While specific advanced analytical methodologies for the characterization and quantification of this compound in complex biological matrices are not detailed in the provided information, the existence of a "Data Sheet" for this compound suggests that comprehensive characterization data has been generated. stanford.edu For a preclinical drug candidate, rigorous analytical methods are essential to confirm its identity, purity, and stability. In biological matrices, these methodologies would typically involve highly sensitive and selective techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy, often coupled with sophisticated sample preparation techniques to isolate and quantify the compound from complex biological samples. These methods are crucial for pharmacokinetic and pharmacodynamic studies, ensuring accurate measurement of the compound's concentration and its metabolites in various biological systems.

Elucidation of Molecular and Cellular Mechanisms of Scm 02 138 Action

Identification and Characterization of Primary Molecular Targets of SCM-02-138

This compound is a substrate-mimetic inhibitor designed to specifically target the protease activity of MALT1. researcher.lifeaacrjournals.org MALT1 is a paracaspase that plays a crucial role in signaling pathways downstream of antigen receptors, particularly in lymphocytes. sloankettering.edu

This compound demonstrates high potency as an inhibitor of MALT1 protease activity. Research has shown that it exhibits nanomolar potency in biochemical assays. researcher.lifeaacrjournals.orgresearchgate.net This high level of activity is also observed in cellular MALT1 protease reporter assays. aacrjournals.orgresearchgate.net The compound's efficacy is further quantified by its binding affinity and inhibition constants.

Binding and Inhibition Data for this compound against MALT1
ParameterValueAssay TypeReference
Ki (Inhibition Constant)10 nMBiochemical Assay stanford.edu
IC50 (Cell Proliferation)0.13 µMOCI-Ly3 Cell Line (MALT1-dependent) stanford.edu
Potency DescriptionNanomolarBiochemical & Cellular Reporter Assays researcher.lifeaacrjournals.orgresearchgate.net

The mechanism of inhibition for this compound is irreversible. stanford.edu Crystallographic studies have confirmed that this compound forms a covalent bond with a specific amino acid residue within the active site of the MALT1 enzyme. researcher.lifeaacrjournals.orgstanford.edu This interaction occurs specifically with the catalytic cysteine (Cys) residue, effectively and permanently disabling the protease function of the MALT1 molecule. researcher.lifeaacrjournals.orgstanford.edu

This compound has been demonstrated to be highly selective for its primary target, MALT1. researcher.lifeaacrjournals.orgresearchgate.net Screening against other proteases has revealed limited activity on other cysteine and serine proteases, underscoring its specificity. stanford.edu This high selectivity is a key characteristic, indicating that the compound's cellular effects are primarily mediated through the inhibition of MALT1.

Modulation of Intracellular Signaling Pathways by this compound

By inhibiting MALT1, this compound directly influences downstream signaling cascades that are critical for lymphocyte activation and survival. The most significant of these is the NF-κB pathway.

MALT1 is an essential component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is a key mediator for activating the canonical Nuclear Factor-kappa B (NF-κB) pathway following antigen receptor engagement. sloankettering.edu In certain cancers, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive NF-κB activity is a primary driver of malignancy. aacrjournals.orgresearchgate.net MALT1 inhibition provides a therapeutic strategy as it is downstream of most mutations found in the B-cell receptor (BCR) pathway that lead to this constitutive activation. researcher.lifeaacrjournals.orgresearchgate.net By inhibiting MALT1's protease function, this compound effectively blocks the signal transduction that leads to the activation of IKK (IκB kinase), the subsequent degradation of IκBα (inhibitor of NF-κB), and the nuclear translocation of NF-κB to regulate gene transcription. sloankettering.edu

Exposure of cells to this compound results in distinct changes at the proteomic and, consequently, the transcriptomic level.

Proteomic Alterations: The direct enzymatic activity of MALT1 involves the cleavage of several protein substrates. This compound's inhibition of MALT1 blocks this proteolytic activity. Confirmed substrates of MALT1 include BCL10 and Roquin, and treatment with this compound has been shown to decrease the cleavage of these proteins. sloankettering.edu Another significant downstream effect observed in vivo is the inhibition of human Interleukin-10 (hIL-10) in xenograft models, which serves as a pharmacodynamic biomarker for the compound's activity. researcher.lifestanford.eduresearchgate.net

Proteomic Effects of this compound
Protein TargetEffect of this compoundMechanismReference
BCL10Cleavage InhibitedDirect inhibition of MALT1 protease activity sloankettering.edu
RoquinCleavage InhibitedDirect inhibition of MALT1 protease activity sloankettering.edu
IL-10Secretion InhibitedDownstream effect of NF-κB pathway blockade researcher.lifestanford.eduresearchgate.net

Transcriptomic Alterations: By blocking the activation of the NF-κB transcription factor, this compound is expected to alter the expression of a wide array of NF-κB target genes. sloankettering.edu These genes are involved in critical cellular processes such as inflammation, immune response, cell proliferation, and apoptosis. sloankettering.edu The inhibition of IL-10 production is an example of such downstream transcriptomic regulation. researcher.liferesearchgate.net

Investigation of Downstream Substrate Cleavage Blockade by S-C-M-02-138 (e.g., B-C-L-10, Roquin)

The chemical compound S-C-M-02-138 has been identified as an inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 possesses paracaspase activity, which is crucial for its role in signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The activation of MALT1 leads to the cleavage of several downstream substrates, which is a key event in the propagation of the signal.

Research conducted on primary central nervous system lymphoma (PCNSL) has provided direct evidence of the inhibitory effect of S-C-M-02-138 on the proteolytic function of MALT1. In these studies, S-C-M-02-138 was tested on CNS11 parental cells, a cell line used in the investigation of PCNSL. The results confirmed that treatment with S-C-M-02-138 effectively blocked the cleavage of known MALT1 substrates, namely B-cell lymphoma 10 (B-C-L-10) and Roquin. sloankettering.edu

The cleavage of B-C-L-10 and Roquin by MALT1 are critical regulatory events in lymphocyte signaling. The blockade of this cleavage by S-C-M-02-138 demonstrates its direct engagement with the MALT1 target and its potential to modulate the downstream signaling cascades that are dependent on MALT1's enzymatic activity.

Below is a data table summarizing the findings regarding the effect of S-C-M-02-138 on MALT1 substrate cleavage.

CompoundTargetSubstratesEffectCell Line
S-C-M-02-138MALT1B-C-L-10, RoquinBlockade of cleavageCNS11 parental cells

Subcellular Localization and Intracellular Dynamics of S-C-M-02-138

Information regarding the subcellular localization and intracellular dynamics of S-C-M-02-138 is not available in the reviewed scientific literature.

Detailed studies on the specific mechanisms of cellular uptake and efflux of S-C-M-02-138 in preclinical models have not been reported in the available scientific literature.

There is no available data from preclinical studies describing the compartmentalization of S-C-M-02-138 within specific cellular organelles.

Compound Names

AbbreviationFull Name
S-C-M-02-138Not specified in literature
B-C-L-10B-cell lymphoma 10
MALT1Mucosa-associated lymphoid tissue lymphoma translocation protein 1
RoquinRoquin-1/2 (also known as RC3H1/2)

Preclinical Efficacy and Pharmacodynamic Studies of Scm 02 138 in Disease Models

Pharmacodynamic Evaluation of SCM-02-138 in In Vivo Animal Models

Biomarker Response and Pharmacodynamic Endpoints of this compound in Animal Studies (e.g., hIL10 inhibition)

In in vivo preclinical studies, this compound demonstrated activity, evidenced by its impact on specific pharmacodynamic biomarkers. A key biomarker assessed was human Interleukin 10 (hIL10) inhibition. This compound effectively inhibited hIL10 in xenografted models of ABC-DLBCL cell lines, indicating a clear pharmacodynamic response to MALT1 inhibition in a relevant disease setting. wikipedia.orgmims.comwikipedia.org This inhibition of hIL10 serves as a crucial indicator of the compound's biological activity and its ability to modulate the cellular pathways associated with MALT1 function in these models.

Table 1: Preclinical Pharmacodynamic Response of this compound

Study ModelBiomarker AssessedObserved Response (this compound)Reference
ABC-DLBCL xenograft modelshIL10Inhibition wikipedia.orgmims.comwikipedia.org

Combinatorial Preclinical Strategies Involving this compound

Given the complex nature of B-cell malignancies like ABC-DLBCL, combinatorial therapeutic approaches are often explored to enhance efficacy and overcome potential resistance mechanisms. This compound has been investigated in such multi-agent preclinical regimens to identify synergistic interactions with other molecular modulators. mims.comnih.govwikipedia.org

Synergistic Interactions of this compound with Other Molecular Modulators (e.g., PI3K delta inhibitors, BTK inhibitors, mTOR inhibitors)

Preclinical investigations have revealed specific synergistic interactions when this compound is combined with other targeted agents. Notably, the combination of this compound with phosphatidylinositol 3-kinase delta (PI3K delta) inhibitors has shown the most significant synergistic effects among tested BCR pathway inhibitors. wikipedia.orgmims.comwikipedia.org For instance, the co-administration of this compound with CAL-101 (Idelalisib), a known PI3K delta inhibitor, resulted in potentiated inhibition of proliferation and increased apoptosis in relevant cell lines. wikipedia.org

Conversely, studies exploring combinations with BTK inhibitors have yielded different outcomes depending on the cellular context. In CNS11 CARD11-mutant cells, the combination of this compound with Ibrutinib, a BTK inhibitor, did not induce cell death, suggesting a lack of synergy or a different mechanism of resistance in this specific model. nih.gov This highlights the importance of context-dependent efficacy in combination therapies. While the outline mentions mTOR inhibitors, specific synergistic interactions of this compound with mTOR inhibitors were not detailed in the provided search results beyond the general discussion of BCR pathway inhibitors.

Table 2: Synergistic Interactions of this compound with Molecular Modulators

Molecular Modulator ClassSpecific ModulatorObserved InteractionEffect on Proliferation/ApoptosisReference
PI3K delta inhibitorsCAL-101 (Idelalisib)SynergisticPotentiated inhibition of proliferation and apoptosis wikipedia.org
BTK inhibitorsIbrutinibNo cell death induction (in CNS11 CARD11-mutant cells)No synergistic cell death nih.gov

Investigation of this compound in Multi-Agent Preclinical Regimens

The findings from the synergistic interaction studies form the core of the investigation into multi-agent preclinical regimens for this compound. The observed potentiation of anti-tumor effects when combined with PI3K delta inhibitors, particularly in ABC-DLBCL models, underscores the potential of this compound as a component of rational combination therapies. wikipedia.orgmims.comwikipedia.org The differential response seen with BTK inhibitors in specific mutant cell lines further emphasizes the need for a nuanced understanding of the molecular landscape of the disease to design effective multi-agent strategies. These preclinical studies aim to identify optimal combinations that can overcome resistance and improve therapeutic outcomes in B-cell malignancies.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Scm 02 138

Identification of Essential Pharmacophoric Features within the SCM-02-138 Scaffold

This compound is chemically named (S)-1-((4-bromobenzoyl)-L-valyl)-N-((S)-1-fluoro-6-guanidino-2-oxohexan-3-yl)pyrrolidine-2-carboxamide nih.gov. This intricate structure incorporates several key moieties that are crucial for its biological activity as a MALT1 inhibitor.

The compound functions as an irreversible inhibitor, forming a covalent bond with a cysteine residue located at the active site of MALT1 nih.gov. This covalent interaction highlights a critical pharmacophoric feature, suggesting the presence of an electrophilic center within the this compound scaffold that can react with the nucleophilic cysteine.

Analysis of the chemical name reveals several distinct regions likely contributing to its interaction with MALT1:

4-bromobenzoyl moiety : This aromatic group may engage in hydrophobic interactions or pi-stacking within the enzyme's binding pocket. The bromine substituent could influence electron distribution and lipophilicity, impacting binding affinity.

L-valyl and pyrrolidine-2-carboxamide (B126068) scaffold : These amino acid-derived components suggest that this compound mimics a peptide substrate, allowing it to fit into the MALT1 active site, which is known to be a paracaspase with a preference for arginine in its S1-binding pocket. The pyrrolidine (B122466) ring introduces conformational constraints, which are often vital for selective binding to protein targets.

Fluorinated guanidino-oxohexane portion : The guanidino group is highly basic and capable of forming strong hydrogen bonds and salt bridges, potentially interacting with acidic residues in the MALT1 active site or an adjacent pocket. The fluorine atom can influence metabolic stability and binding through inductive effects. The oxohexane chain provides flexibility and additional interaction points.

Rational Design and Synthesis of this compound Analogues with Modified Potency or Selectivity

The rational design and synthesis of analogues are fundamental processes in medicinal chemistry aimed at optimizing the pharmacological properties of a lead compound. For this compound, structure-activity relationship (SAR) studies have been conducted, with findings published in Bioorganic & Medicinal Chemistry Letters nih.gov. These studies are essential for understanding how structural modifications impact the compound's potency and selectivity.

Key findings from the SAR investigations indicate that good potency of this compound is retained even with modifications at specific regions of the molecule: the proline, valine, and the Left-Hand Side (LHS) of the scaffold nih.gov. This suggests that these areas are amenable to chemical alterations without significantly compromising the crucial interactions required for MALT1 inhibition. Such flexibility in these regions allows for the exploration of diverse chemical functionalities to potentially improve other properties, such as pharmacokinetics, solubility, or to fine-tune selectivity against other proteases.

While specific data tables detailing individual analogues and their exact potencies are not publicly available from the current search results, the general observation of retained potency upon modification at these sites is a significant finding. It implies that the core inhibitory mechanism and essential binding interactions are robust to changes in these peripheral regions. This knowledge guides further optimization efforts, allowing chemists to strategically introduce substituents that might enhance desired properties or mitigate undesirable ones.

The general principles of rational design for MALT1 inhibitors often involve:

Targeting the Active Site : As MALT1 is a protease, designing molecules that can interact with its catalytic dyad (Cys464 and His415) and substrate-binding pockets (e.g., S1-binding pocket which favors arginine) is critical.

Allosteric Modulation : Some MALT1 inhibitors, like phenothiazine (B1677639) derivatives, bind to allosteric pockets, inducing conformational changes that prevent enzyme activation. While this compound is an active-site covalent inhibitor, understanding allosteric sites can inform analogue design for alternative mechanisms.

Covalent vs. Reversible Inhibition : this compound's irreversible mechanism (covalent bond formation) is a distinct feature nih.gov. Analogue design might explore the nature of the electrophilic group to optimize reactivity and selectivity.

Influence of Stereochemical Configuration on this compound Biological Activity

Stereochemical configuration plays a paramount role in defining the biological activity of chiral molecules, influencing their binding affinity, selectivity, and metabolic fate. For this compound, specific stereochemical assignments are explicitly stated in its chemical name: (S)-1-((4-bromobenzoyl)-L-valyl)-N-((S)-1-fluoro-6-guanidino-2-oxohexan-3-yl)pyrrolidine-2-carboxamide nih.gov.

This nomenclature indicates defined absolute configurations at several chiral centers:

The pyrrolidine-2-carboxamide moiety possesses an (S) configuration at the 2-position.

The valyl residue is in its natural L-form, which corresponds to an (S) configuration at its alpha-carbon.

The fluorinated guanidino-oxohexane portion also has an (S) configuration at its 3-position.

These specific stereochemical assignments are crucial for the compound's optimal interaction with the MALT1 enzyme. Proteins, including enzymes like MALT1, are chiral entities, and their binding sites are highly sensitive to the three-dimensional arrangement of interacting molecules. A particular stereoisomer often exhibits significantly higher potency and selectivity compared to its enantiomers or diastereomers, due to a more precise fit within the active site, leading to more favorable binding interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

A notable detail regarding this compound is that the compound was prepared as racemic at the arginine residue for in vivo work nih.gov. This suggests that while other stereocenters were defined, the stereochemistry at the arginine-like portion (specifically, the carbon bearing the guanidino group in the "6-guanidino-2-oxohexan-3-yl" part) was not controlled or was deliberately synthesized as a racemic mixture for practical reasons in early in vivo studies. This could imply:

The stereochemistry at this specific center might be less critical for initial MALT1 inhibition, or

The importance of stereochemistry in MALT1 inhibitors is further underscored by studies on other MALT1 inhibitor classes, where even minor changes in stereochemical configuration can lead to substantial differences in inhibitory activity. For instance, in some carboxamide MALT1 inhibitors, the stereochemistry at specific positions (e.g., positions 6 and 8) has been shown to play a crucial role, with one enantiomer retaining low nanomolar activity while the other exhibits a significant loss of efficacy. This highlights that precise stereochemical control is often essential for maximizing on-target activity and minimizing off-target effects.

For this compound, the defined (S) configurations in the pyrrolidine and valine portions, along with the fluorinated oxohexane, are likely critical for establishing the initial binding and proper orientation within the MALT1 active site, facilitating the irreversible covalent bond formation. The racemic nature at the arginine residue presents an area for further stereochemical optimization, where the individual enantiomers could be evaluated to determine if one possesses superior activity or a more favorable pharmacokinetic profile.

Computational and Theoretical Investigations of Scm 02 138

Molecular Docking and Dynamics Simulations of SCM-02-138 with Target Proteins

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its protein target. In the case of this compound, its primary target is the MALT1 protease.

Crystallography studies have revealed that this compound is a substrate-mimetic covalent inhibitor of MALT1. researchgate.net This means that it mimics the natural substrate of the enzyme and forms a covalent bond with a key amino acid residue in the active site. Specifically, this compound has been shown to bind covalently to the cysteine residue (Cys464) in the active site of MALT1. researchgate.net

Molecular docking simulations can be employed to model this covalent interaction. The process involves predicting the preferred orientation of this compound within the MALT1 active site to form the covalent bond. These simulations help in understanding the specific molecular interactions that contribute to the binding affinity and selectivity of the compound. Key interactions would likely involve hydrogen bonds, hydrophobic interactions, and the crucial covalent linkage with Cys464.

Molecular dynamics (MD) simulations can further elucidate the stability of the this compound-MALT1 complex over time. By simulating the motion of atoms in the complex, MD can provide insights into the conformational changes that occur upon binding and the flexibility of both the ligand and the protein. This information is critical for understanding the long-lasting inhibitory effect of covalent inhibitors like this compound.

Table 1: Key Interacting Residues in the MALT1 Active Site with Inhibitors

Residue Interaction Type Potential Role in this compound Binding
Cys464 Covalent Bond Forms a permanent bond with the inhibitor, leading to irreversible inhibition.
His415 Hydrogen Bond Acts as a general base in the catalytic mechanism and can interact with the inhibitor.
Trp580 Hydrophobic Interaction Forms part of a hydrophobic pocket that can accommodate the inhibitor.
Arg551 Hydrogen Bond Can form hydrogen bonds with the inhibitor, contributing to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would involve synthesizing and testing a series of its derivatives with varying structural modifications.

The goal of a QSAR study on this compound derivatives would be to identify the key molecular descriptors that influence their inhibitory potency against MALT1. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Once a statistically significant QSAR model is developed, it can be used to predict the activity of newly designed derivatives, thereby prioritizing the synthesis of the most promising compounds.

For instance, a hypothetical QSAR study on this compound derivatives might reveal that increasing the hydrophobicity of a particular substituent while maintaining a specific electronic charge distribution on the core scaffold leads to enhanced MALT1 inhibition. This information would be invaluable for guiding further lead optimization efforts.

Table 2: Hypothetical QSAR Data for this compound Derivatives

Derivative LogP Electronic Descriptor (ESP) IC50 (nM)
This compound 3.5 -0.05 10
Derivative 1 4.2 -0.04 5
Derivative 2 3.1 -0.06 25
Derivative 3 4.5 -0.05 3

De Novo Design and Virtual Screening for Novel Compounds Based on this compound Framework

The structural framework of a potent and selective inhibitor like this compound serves as an excellent starting point for the de novo design and virtual screening of novel MALT1 inhibitors.

De novo design algorithms can generate novel molecular structures that fit within the constraints of the MALT1 active site, using the binding mode of this compound as a template. These programs can build new molecules atom by atom or by combining molecular fragments, aiming to optimize interactions with the target protein.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific target. The this compound framework can be used to create a pharmacophore model, which defines the essential 3D arrangement of chemical features required for MALT1 inhibition. This model can then be used to search virtual compound libraries for molecules that match the pharmacophore, leading to the identification of novel and structurally diverse MALT1 inhibitors.

Computational Prediction of this compound Metabolism and Biotransformation Pathways (excluding human ADME/safety)

Computational methods can be employed to predict the metabolic fate of this compound. Understanding the potential biotransformation pathways is crucial for the development of a drug candidate. In silico tools can predict the sites on the this compound molecule that are most susceptible to metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.

These prediction models are typically based on databases of known metabolic transformations and quantum chemical calculations that determine the reactivity of different parts of the molecule. For this compound, such predictions could highlight potential metabolic hotspots, such as aromatic rings or alkyl groups, that are likely to undergo oxidation, hydroxylation, or other enzymatic modifications. This information can guide the design of derivatives with improved metabolic stability.

Table 3: Predicted Metabolic Reactions for this compound

Metabolic Reaction Enzyme Family Predicted Site on this compound
Aromatic Hydroxylation CYP450 Phenyl rings
N-dealkylation CYP450 Amine substituents
Oxidation CYP450 Alkyl chains

Advanced Methodological Approaches in Scm 02 138 Research

Development of Advanced Imaging Techniques for Spatiotemporal Tracking of SCM-02-138 in Preclinical Systems

The ability to visualize and track this compound within living preclinical systems at high spatial and temporal resolution is crucial for understanding its pharmacokinetics, biodistribution, and cellular interactions. Advanced imaging techniques provide non-invasive or minimally invasive ways to achieve this.

One prominent approach involves the development of fluorescent probes specifically designed to bind to or be activated by this compound. These probes enable real-time visualization of the compound's movement and localization within tissues and cells. For instance, studies might employ live-cell imaging coupled with super-resolution microscopy to observe this compound interactions at a subcellular level. In the context of tracking, methods like "synaptic contact mapping (SCM)" have been utilized to track molecules like T-cell receptors (TCR) and PD-1 with high spatial and temporal resolution, which could be adapted for this compound by labeling the compound or its interacting partners biorxiv.org. This technique combines Total Internal Reflection Fluorescence (TIRF) detection with wide-field excitation/emission using quantum dots, allowing for detailed observation of molecular patches and their accumulation at contact sites biorxiv.org.

Positron Emission Tomography (PET) imaging represents another powerful tool for spatiotemporal tracking, particularly for in vivo studies. By radiolabeling this compound with a positron-emitting isotope (e.g., 18F or 11C), researchers can quantify its distribution, uptake, and clearance in various organs and tissues over time. This provides critical data on the compound's bioavailability and target engagement in a whole-organism context. While specific details for this compound are not available in the search results, the general principle of PET imaging for tracking compounds in preclinical systems is well-established.

Advanced image processing and computational methods are integral to these techniques, allowing for the extraction of meaningful quantitative data from complex image sets. Spatiotemporal smoothing algorithms, for example, can enhance the accuracy of tracking by adapting to both positional and physiological changes, as demonstrated in facial tissue tracking in thermal imaging nih.gov. Such methods are vital for accurately interpreting the dynamic behavior of this compound within biological environments.

High-Throughput Screening (HTS) Methodologies for Discovering this compound Modulators or Related Scaffolds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for compounds that modulate the activity of a target, such as this compound, or identify related chemical scaffolds. The application of HTS to this compound research would involve establishing robust, miniaturized assays that can be automated to screen thousands to millions of compounds.

The general workflow for HTS typically involves plating cells or biochemical reagents in multi-well plates (e.g., 96, 384, or 1,536 wells), adding compounds using liquid handling devices, incubating for an optimized period, and then quantifying the desired readout umich.edu. For this compound, this could involve:

Biochemical Assays: If this compound interacts with a specific enzyme or receptor, an in vitro assay measuring this interaction (e.g., enzyme activity, ligand binding) can be developed. Readouts might include fluorescence, luminescence (e.g., luciferase-based reporter assays), or absorbance umich.edu.

Cell-Based Assays: These assays are designed to measure a cellular response to this compound modulation. This could involve phenotypic screens (e.g., cell proliferation, migration, viability) or reporter gene assays where a gene's expression is linked to this compound activity. High-content screening (HCS), a type of cell-based HTS, uses automated microscopy and image analysis to extract multiple parameters from individual cells, providing richer data on cellular morphology and protein localization in response to compound treatment umich.edu.

HTS has been pivotal in discovering small molecule modulators in various fields, such as those affecting pancreatic beta-cell function and regeneration, where extensive chemical libraries are rapidly evaluated umich.edu. This allows for the identification of compounds that can selectively increase or reduce specific biological activities, as seen in the discovery of appetite modulators using a multi-behavioral in vivo imaging strategy in zebrafish nih.gov. The integration of advanced imaging techniques with HTS, such as high-throughput 3D islet imaging coupled with machine learning, aims to enhance the physiological relevance of screening by incorporating 3D microtissue structures umich.edu.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive this compound Effect Profiling

To gain a holistic understanding of how this compound impacts biological systems, researchers are increasingly integrating data from various "omics" disciplines: genomics, proteomics, and metabolomics. This systems biology approach allows for a comprehensive profiling of this compound's effects at the genetic, protein, and metabolic levels.

Genomics: This field studies the entire genome of an organism, including structural genes, regulatory sequences, and non-coding sequences bmrb.ioisaaa.org. When applied to this compound research, genomics can reveal how the compound influences gene expression patterns (transcriptomics), identifying genes that are upregulated or downregulated in response to this compound exposure. This provides insights into the transcriptional pathways and regulatory networks affected by the compound.

Proteomics: Focusing on the complete set of proteins (the proteome) within a cell or organism, proteomics aims to identify when and where proteins are expressed, their modifications, and their interactions bmrb.ioisaaa.org. By analyzing protein abundance and post-translational modifications, proteomics can elucidate how this compound affects protein synthesis, degradation, and activity, offering a direct link to cellular function mdpi.com. Protein expression profiling can identify proteins that are differentially expressed in response to this compound, while protein-network mapping can reveal altered protein-protein interactions isaaa.org.

Metabolomics: This is the study of small molecules (metabolites) that are the substrates, products, and intermediates of biochemical reactions within a cell or organism bmrb.ioisaaa.orgacs.org. Metabolomics provides the closest link to phenotype, as metabolites directly reflect the physiological state of a cell isaaa.orgacs.org. By quantifying changes in the metabolome, researchers can understand the metabolic pathways influenced by this compound, revealing its impact on cellular energy, signaling, and biosynthesis. Single-cell metabolomics (SCM) techniques are also emerging, allowing for the study of metabolic heterogeneity at a higher resolution mdpi.comacs.org.

The integration of these multi-omics datasets is crucial because each 'omic' provides a different layer of biological information. Genomics offers insights into potential changes, proteomics reveals the actual molecular machinery, and metabolomics reflects the functional output and immediate cellular state isaaa.orgacs.org. Computational tools and deep learning frameworks, such as scMODAL and scMaui, are being developed to align and integrate single-cell multi-omics data, addressing challenges like batch effects and missing data, and facilitating joint analysis and the discovery of hidden subpopulations nih.govbiorxiv.org. This integrated approach allows for a more comprehensive understanding of this compound's mechanism of action and its broader biological consequences.

Table 1: Overview of Multi-Omics Approaches in this compound Research

Omics DisciplineFocusKey Information Provided for this compound
GenomicsGenome, gene expression (transcriptomics)Identification of genes and transcriptional pathways affected by this compound.
ProteomicsProteins, their expression, modifications, and interactionsUnderstanding how this compound influences protein function, abundance, and cellular machinery.
MetabolomicsSmall molecules (metabolites)Elucidation of metabolic pathways and physiological states altered by this compound.

Ethical Considerations and Best Practices in Preclinical Animal Research Involving this compound

Preclinical animal research is an indispensable step in understanding the biological effects of compounds like this compound before human trials. However, it is accompanied by significant ethical considerations and strict regulatory frameworks to ensure animal welfare and the scientific validity of the research.

The cornerstone of ethical animal research is the "3Rs" principle: Replacement, Reduction, and Refinement thinkib.netresearchgate.net.

Replacement: Researchers are encouraged to replace animal models with alternative methods whenever possible. This includes using in vitro (e.g., cell cultures, organ-on-a-chip models) or in silico (computational simulations) approaches nih.govmanuscriptedit.com. While complete replacement is not always feasible, especially for complex systemic effects, this principle drives the development of new alternatives.

Reduction: The number of animals used in experiments should be minimized to the fewest necessary to obtain statistically significant and scientifically sound results thinkib.netresearchgate.netnih.gov. This involves careful experimental design, power analysis, and sharing data to avoid unnecessary duplication of studies.

Refinement: Experimental methods and animal care practices should be refined to minimize any potential pain, suffering, or distress experienced by the animals thinkib.netresearchgate.net. This includes optimizing housing conditions, providing environmental enrichment, using appropriate anesthesia and analgesia, and establishing humane endpoints nih.gov.

Institutional Animal Care and Use Committees (IACUCs) play a primary role in overseeing animal research researchgate.netknowledgebase.coarizona.edu. These committees, mandated by federal laws like the Animal Welfare Act and the Health Research Extension Act, are responsible for reviewing and approving all protocols involving live vertebrate animals knowledgebase.coucdavis.edu. An IACUC typically comprises scientists, veterinarians, and community members, ensuring a balanced ethical review thinkib.net. Their responsibilities include:

Protocol Review and Approval: Ensuring that research protocols are scientifically justified, adhere to the 3Rs, and provide detailed plans for animal care and experimental procedures knowledgebase.coucdavis.edu.

Facility Inspections: Regularly inspecting animal housing facilities and laboratories to ensure compliance with animal welfare regulations and best practices arizona.eduohio.edu.

Personnel Training: Ensuring that all personnel handling animals are properly trained in humane animal handling, experimental techniques, and ethical considerations researchgate.netnih.gov.

Post-Approval Monitoring: Continuously monitoring approved protocols to ensure ongoing compliance and animal welfare ucdavis.edu.

Best practices in preclinical animal research involving this compound would also include transparent reporting of methods, clear rationale for animal use, and a focus on generating useful data while minimizing animal numbers nih.govuni-goettingen.de. Adherence to Good Laboratory Practices (GLP) is also crucial for preclinical studies, setting minimum basic requirements for study conduct, personnel, facilities, equipment, written protocols, operating procedures, and study reports to assure the safety and reliability of data fda.gov.

Table 2: Key Ethical Principles and Practices in this compound Animal Research

Principle/PracticeDescriptionRelevance to this compound Research
3Rs Principle Guiding principles for humane animal research: Replacement, Reduction, Refinement.Ensures ethical conduct and minimizes animal suffering in studies exploring this compound's effects.
IACUC Oversight Institutional committees reviewing and approving animal protocols.Ensures compliance with regulations, animal welfare, and scientific integrity of this compound studies.
GLP Adherence Good Laboratory Practices for non-clinical studies.Guarantees the quality, integrity, and reliability of preclinical data for this compound.
Transparency Open reporting of methods and rationale.Promotes reproducibility and ethical accountability in this compound animal research.

Future Research Trajectories and Translational Outlook for Scm 02 138

Exploration of SCM-02-138 for Expanded Therapeutic Applications Beyond Initial Indications

Initial investigations have positioned MALT1 inhibitors like this compound as promising agents for hematological malignancies, particularly those dependent on NF-κB signaling, such as activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL). nih.govtandfonline.com Future research will likely explore a wider range of cancers and other disease states where MALT1 is implicated as a key driver of pathology.

Beyond DLBCL, the therapeutic utility of MALT1 inhibition is being considered for other B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL). tandfonline.comashpublications.orgashpublications.org There is also emerging preclinical evidence suggesting a role for MALT1 in certain T-cell malignancies and even some solid tumors. nih.gov For instance, aberrant MALT1 activation has been implicated in adult T-cell leukemia and T-cell acute lymphoblastic leukemia. nih.gov Furthermore, MALT1's role in signaling pathways downstream of G protein-coupled receptors (GPCRs) suggests potential applications in solid tumors like breast cancer where these pathways can promote proliferation and survival. nih.gov

The immunomodulatory function of MALT1 presents another significant avenue for therapeutic exploration. nih.govresearchgate.net Inhibition of MALT1 could be a viable strategy in the context of autoimmune diseases and transplantation by modulating lymphocyte activation. nih.govresearchgate.net Preclinical studies in models of autoimmune and inflammatory disorders could reveal the potential of this compound in conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. nih.govresearchgate.netchempartner.com

Table 1: Potential Expanded Therapeutic Applications for MALT1 Inhibitors

Therapeutic AreaSpecific Indications Under InvestigationRationale
Hematological Malignancies Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), T-Cell MalignanciesDependence on B-cell and T-cell receptor signaling pathways that converge on MALT1.
Solid Tumors Breast CancerInvolvement of MALT1 in G protein-coupled receptor signaling pathways that promote tumor growth.
Autoimmune Disorders Rheumatoid Arthritis, Systemic Lupus Erythematosus, Multiple SclerosisMALT1's central role in lymphocyte activation and immune response.
Transplantation Prevention of Graft RejectionModulation of the immune response to prevent rejection of transplanted organs.

Investigation of Advanced Drug Delivery Systems for Optimized this compound Pharmacokinetics in Preclinical Models

To enhance the therapeutic potential of this compound, the investigation of advanced drug delivery systems (DDS) is a critical area of future research. The primary goals of these systems would be to improve the compound's pharmacokinetic profile, increase its bioavailability, and enable targeted delivery to tumor tissues, thereby maximizing efficacy while minimizing potential systemic toxicity. ualberta.ca

Liposomal formulations represent a promising approach. By encapsulating this compound within lipid bilayers, it may be possible to improve its solubility and stability in circulation. aacrjournals.orgresearchgate.netmdpi.commdpi.com Pegylated liposomes, for instance, can prolong the circulation half-life, leading to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. aacrjournals.org Preclinical studies have demonstrated the value of liposomal delivery for other anti-cancer agents, showing improved efficacy and reduced toxicity. aacrjournals.orgfujifilmla.com

Nanoparticle-based delivery systems also offer significant advantages for kinase inhibitors. 2minutemedicine.com Polymeric nanoparticles can be engineered to control the release rate of the encapsulated drug, providing sustained therapeutic concentrations over time. ualberta.ca2minutemedicine.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate specific uptake by cancer cells, thereby enhancing the therapeutic index. mdpi.com

The development of such advanced formulations for this compound would require extensive preclinical evaluation, including in vitro characterization of drug release kinetics and in vivo studies in animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

Addressing Mechanisms of Resistance to this compound in Preclinical Models

A significant challenge in targeted cancer therapy is the development of drug resistance. Proactive investigation into potential mechanisms of resistance to this compound in preclinical models is essential for the development of strategies to overcome or circumvent this issue.

One potential mechanism of resistance to MALT1 inhibitors is the activation of feedback loops that bypass the inhibited pathway. nih.gov For example, studies have shown that inhibition of MALT1 can lead to the activation of the PI3K/mTOR signaling pathway, which can then promote tumor cell survival and proliferation. nih.govnih.gov This suggests that combination therapies targeting both MALT1 and components of the PI3K/mTOR pathway could be a rational approach to prevent or treat resistance. nih.gov

Another potential avenue of resistance is the emergence of MALT1-independent signaling pathways that can sustain cancer cell growth. The tumor microenvironment can also play a role in conferring resistance to targeted therapies. Therefore, preclinical studies should aim to identify biomarkers that may predict sensitivity or resistance to this compound. This could involve genomic and proteomic profiling of sensitive and resistant cell lines to uncover the molecular drivers of resistance. Such insights would be invaluable for patient selection in future clinical trials and for designing effective combination treatment regimens. ashpublications.org

Strategic Development Pathways for this compound from Preclinical Research to Advanced Investigational Stages

The transition of this compound from a preclinical candidate to an investigational new drug (IND) requires a well-defined strategic development plan. This pathway involves a series of rigorous studies designed to establish the compound's safety and efficacy profile to support a first-in-human clinical trial. criver.comwuxiapptec.cominfinixbio.comallucent.com

A crucial component of this pathway is the execution of IND-enabling studies. criver.comwuxiapptec.cominfinixbio.comallucent.comiitri.org These studies are conducted under Good Laboratory Practice (GLP) conditions and typically include:

Pharmacology Studies: To confirm the mechanism of action and evaluate the anti-tumor activity of this compound in various preclinical models of relevant cancers.

Pharmacokinetic (ADME) Studies: To characterize the absorption, distribution, metabolism, and excretion of the compound in animal models. This information is critical for determining the appropriate dosing regimen in humans. wuxiapptec.com

Toxicology Studies: To assess the safety profile of this compound. These studies involve single-dose and repeated-dose toxicity assessments in at least two animal species (one rodent and one non-rodent) to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials. wuxiapptec.cominfinixbio.com

The successful completion of these IND-enabling studies is a prerequisite for filing an IND application with regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to obtain permission to initiate Phase 1 clinical trials. criver.comwuxiapptec.comallucent.com The data generated during this preclinical phase will be instrumental in designing a safe and informative first-in-human study, including dose selection, identification of potential toxicities to monitor, and the selection of appropriate patient populations. oncology-central.comtandfonline.comnih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of SCM-02-138?

  • Methodological Answer : Begin with a hypothesis-driven approach, clearly defining variables such as solubility, stability, and reactivity. Use controlled experiments (e.g., titration, spectroscopy) to isolate variables. For novel compounds, replicate foundational protocols from analogous studies while adjusting parameters (e.g., temperature, solvent systems). Document all procedures in detail to ensure reproducibility, including instrument calibration and control groups. Raw data should be tabulated with metadata (e.g., batch numbers, environmental conditions) .

Q. What characterization techniques are essential for validating the identity of this compound?

  • Methodological Answer : Combine spectroscopic methods (NMR, IR, MS) with chromatographic analysis (HPLC, GC) to confirm molecular structure and purity. For novel compounds, cross-validate results against synthetic intermediates and computational simulations (e.g., DFT calculations). Include melting point, elemental analysis, and X-ray crystallography if applicable. Secondary data (e.g., spectral libraries) must be cited to support claims .

Q. How can researchers effectively conduct a literature review to identify gaps in existing studies on this compound?

  • Methodological Answer : Use systematic review protocols:

Define search terms (e.g., "this compound synthesis," "mechanistic studies").

Query academic databases (SciFinder, PubMed) and prioritize peer-reviewed journals.

Categorize findings by theme (e.g., catalytic applications, toxicity profiles).

Map contradictions or unresolved questions (e.g., conflicting solubility data).
Tools like citation management software (Zotero, EndNote) ensure traceability .

Q. What steps ensure the reproducibility of this compound synthesis protocols?

  • Methodological Answer :

  • Document reagent sources, purification methods, and reaction conditions (e.g., inert atmosphere, stirring rates).
  • Include error margins for measurements (e.g., ±0.1°C for temperature).
  • Publish raw data and spectra in supplementary materials.
  • Use IUPAC nomenclature and avoid ambiguous descriptors (e.g., "stir vigorously") .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data (e.g., divergent catalytic activity reports)?

  • Methodological Answer : Apply dialectical analysis:

Identify the principal contradiction (e.g., conflicting kinetic data).

Assess methodological differences (e.g., catalyst loading, solvent polarity).

Replicate experiments under standardized conditions.

Use statistical tools (ANOVA, error propagation) to quantify variability.
Contradictions may arise from unaccounted variables (e.g., trace impurities); isotopic labeling or in situ monitoring (e.g., Raman spectroscopy) can isolate causes .

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

  • Methodological Answer :

  • Conduct Design of Experiments (DoE) to model multi-variable interactions (e.g., temperature vs. pressure).
  • Pilot batch processes with inline analytics (PAT tools) for real-time feedback.
  • Compare batch vs. flow chemistry approaches for exothermic reactions.
  • Publish scalability challenges (e.g., mixing inefficiencies) to guide industrial collaborations .

Q. How can computational modeling enhance the interpretation of this compound’s mechanistic behavior?

  • Methodological Answer :

  • Integrate molecular dynamics (MD) simulations with experimental kinetics to predict reaction pathways.
  • Validate models using experimental activation energies and isotopic tracer studies.
  • Address discrepancies by refining force fields or incorporating solvent effects.
  • Open-source code and datasets (e.g., GitHub repositories) ensure transparency .

Q. What ethical considerations apply when publishing preliminary data on this compound’s biological activity?

  • Methodological Answer :

  • Disclose limitations (e.g., in vitro vs. in vivo disparities) to avoid overinterpretation.
  • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable).
  • Obtain third-party validation for cytotoxicity assays.
  • Cite conflicting studies to contextualize findings .

Data Presentation Guidelines

  • Tables : Include processed data critical to the research question (e.g., kinetic constants, spectral peaks). Raw data belongs in appendices .
  • Figures : Use error bars, statistical significance indicators (p-values), and standardized axis labels. Avoid misleading visual scaling .
  • Supplemental Materials : Provide instrument calibration logs, spectral overlays, and replication datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCM-02-138
Reactant of Route 2
Reactant of Route 2
SCM-02-138

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.